molecular formula C17H20N2O7S B14123336 5'-Tosylthymidine

5'-Tosylthymidine

Cat. No.: B14123336
M. Wt: 396.4 g/mol
InChI Key: RSEWNGNFIIXLHN-NOYMGPGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Tosylthymidine is a modified nucleoside derived from thymidine, where the hydroxyl group at the 5’ position is replaced by a tosyl group (p-toluenesulfonyl). This modification enhances the compound’s reactivity, making it a valuable intermediate in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosylthymidine typically involves the tosylation of thymidine. The process begins with the dissolution of thymidine in a suitable solvent, such as pyridine. p-Toluenesulfonyl chloride is then added dropwise to the solution at a low temperature (0°C). The reaction mixture is stirred for a few hours, allowing the tosylation to occur. The product is then isolated by precipitation and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 5’-Tosylthymidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5’-Tosylthymidine undergoes various chemical reactions, primarily nucleophilic substitution reactions. The tosyl group is a good leaving group, making the compound highly reactive towards nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include azides, thiolates, and selenocyanates.

    Reduction: The tosyl group can be reduced to yield the corresponding thymidine derivative.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.

Major Products:

Scientific Research Applications

5’-Tosylthymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Tosylthymidine is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity is harnessed in the synthesis of nucleoside analogs and derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: 5’-Tosylthymidine is unique due to its specific reactivity and applications in nucleic acid chemistry. Its tosyl group provides a versatile handle for various chemical modifications, making it a valuable tool in synthetic and biochemical research.

Properties

Molecular Formula

C17H20N2O7S

Molecular Weight

396.4 g/mol

IUPAC Name

[(2S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13?,14-,15+/m0/s1

InChI Key

RSEWNGNFIIXLHN-NOYMGPGASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.